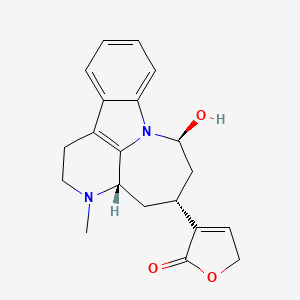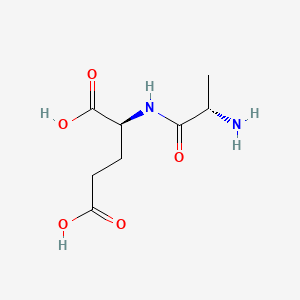
Altinicline
Overview
Description
Mechanism of Action
Target of Action
Altinicline, also known as SIB-1508Y or SIB-1765F, is a drug that acts as an agonist at neural nicotinic acetylcholine receptors . It has a high selectivity for the α4β2 subtype of these receptors . These receptors play a crucial role in the transmission of signals in the nervous system.
Mode of Action
This compound interacts with its target, the α4β2 subtype of neural nicotinic acetylcholine receptors, by binding to them and activating them . This activation leads to the release of neurotransmitters such as dopamine and acetylcholine in the brain .
Biochemical Pathways
The activation of the α4β2 subtype of neural nicotinic acetylcholine receptors by this compound leads to the stimulation of the release of neurotransmitters. This affects various biochemical pathways, particularly those involving dopamine and acetylcholine . The downstream effects of these pathways can influence various neurological processes.
Result of Action
The activation of the α4β2 subtype of neural nicotinic acetylcholine receptors by this compound and the subsequent release of neurotransmitters can have various molecular and cellular effects. It’s important to note that in phase ii clinical trials for parkinson’s disease, no antiparkinsonian or cognitive-enhancing effects were demonstrated .
Action Environment
Environmental factors can generally influence the action of drugs in various ways, such as through the impact on absorption, distribution, metabolism, and excretion processes .
Biochemical Analysis
Biochemical Properties
Altinicline plays a significant role in biochemical reactions by interacting with neural nicotinic acetylcholine receptors. It stimulates the release of dopamine and acetylcholine in the brain . The compound binds to the α4β2 subtype of nicotinic receptors, leading to the activation of these receptors and subsequent neurotransmitter release . This interaction is crucial for modulating synaptic transmission and enhancing cognitive functions.
Cellular Effects
This compound influences various types of cells and cellular processes. In neuronal cells, it enhances the release of dopamine and acetylcholine, which are critical for neurotransmission . This effect on neurotransmitter release can influence cell signaling pathways, gene expression, and cellular metabolism. By modulating these pathways, this compound can potentially improve cognitive functions and alleviate symptoms of neurological disorders .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the α4β2 subtype of nicotinic acetylcholine receptors . This binding leads to the activation of these receptors, resulting in the opening of ion channels and the influx of calcium ions . The increased calcium ion concentration triggers the release of neurotransmitters such as dopamine and acetylcholine . Additionally, this compound may influence gene expression by modulating intracellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can impact its long-term effects on cellular function . Studies have shown that this compound can maintain its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to this compound has been associated with sustained neurotransmitter release and potential neuroprotective effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive functions and improve motor skills in animal models of neurological disorders . At higher doses, the compound may exhibit toxic or adverse effects, including neurotoxicity and behavioral changes . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to neurotransmitter synthesis and degradation . The compound interacts with enzymes and cofactors involved in the metabolism of dopamine and acetylcholine . By modulating these pathways, this compound can influence metabolic flux and alter metabolite levels, contributing to its therapeutic effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on neural nicotinic acetylcholine receptors . The distribution of this compound within the brain is crucial for its therapeutic efficacy in treating neurological disorders.
Subcellular Localization
The subcellular localization of this compound is primarily within the synaptic cleft, where it interacts with nicotinic acetylcholine receptors . The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to its target receptors to exert its effects . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles within the cell, enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: Altinicline can be synthesized through a five-step process starting from natural nicotine . The synthesis involves the following steps:
Oxidation: of nicotine to form a ketone intermediate.
Reduction: of the ketone to an alcohol.
Protection: of the alcohol group.
Sonogashira coupling: to introduce the ethynyl group.
Deprotection: to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic chemistry techniques such as oxidation, reduction, and coupling reactions under controlled conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: this compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Comparison with Similar Compounds
Varenicline: Another nicotinic acetylcholine receptor agonist used for smoking cessation.
Nicotine: The natural ligand for nicotinic acetylcholine receptors, with broader receptor subtype selectivity.
Cytisine: A plant-derived alkaloid with similar receptor activity.
Uniqueness of Altinicline: this compound is unique in its high selectivity for the alpha-4 beta-2 subtype of nicotinic acetylcholine receptors, which makes it a promising candidate for targeting specific neurological pathways with potentially fewer side effects compared to less selective compounds .
Properties
IUPAC Name |
3-ethynyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2/h1,7-9,12H,4-6H2,2H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPUDYKEEJNZRG-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC(=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=CC(=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870143 | |
| Record name | Altinicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179120-92-4 | |
| Record name | 3-Ethynyl-5-[(2S)-1-methyl-2-pyrrolidinyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179120-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Altinicline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179120924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Altinicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALTINICLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ9V9V09VM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-[3-(diethylamino)propyl]urea;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1665661.png)







![benzyl (2R)-2-[[(2R)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoate](/img/structure/B1665677.png)


